

An In-depth Technical Guide to the Discovery and History of Lidocaine

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Compound of Interest

Compound Name: *Leucinocaine*

Cat. No.: *B1674793*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Lidocaine, a foundational local anesthetic. The information presented is intended for an audience with a professional background in biomedical sciences and drug development.

Discovery and Historical Context

Lidocaine, initially named 'xylocaine', was first synthesized in 1943 by the Swedish chemist Nils Löfgren.^[1] This breakthrough marked a significant advancement in the field of local anesthesia, which until then was dominated by ester-type anesthetics like procaine.^[2] The first injection anesthesia experiments were bravely conducted by Löfgren's colleague, Bengt Lundqvist, on himself.^[1] The drug was subsequently marketed in 1949 and has since become an indispensable tool in medicine.^[1] Lidocaine's development arose from research on isogramine, a compound found to have weak anesthetic properties.^[2] This led Löfgren and his colleagues to synthesize a series of amino-amides, culminating in the discovery of lidocaine (2-dimethylaminoacet-2, 6-xylydide), which demonstrated a superior clinical profile compared to procaine.

Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for Lidocaine, providing a consolidated reference for its chemical and biological characteristics.

Table 1: Physicochemical Properties of Lidocaine

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₂ N ₂ O	
Molecular Weight	234.34 g/mol	
Melting Point	68-69 °C	
Boiling Point	180-182 °C at 4 mmHg	
pKa	8.0	
LogP (Octanol/Water Partition Coefficient)	2.44	
Water Solubility	4100 mg/L (at 30 °C)	

Table 2: Pharmacokinetic Parameters of Lidocaine

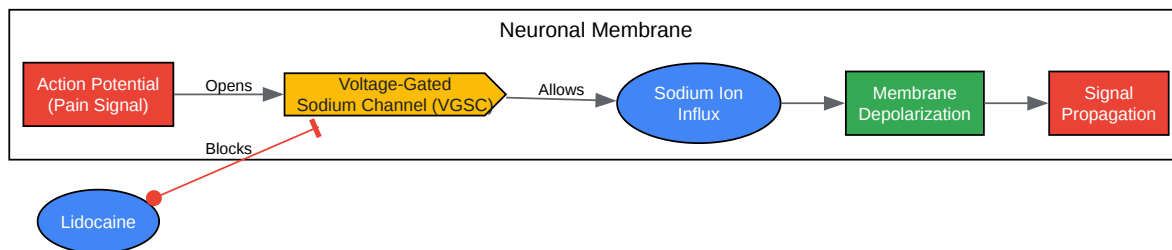
Parameter	Value	Species/Conditions	Source(s)
Volume of Distribution at Steady State (Vss)	66 to 194 L	Adults	
Total Clearance	22 to 49 L/h	Adults	
Elimination Half-life	1.5 to 2 hours	Following intravenous bolus injection	
Protein Binding	64%		
Bioavailability (Topical)	71.02%		
Time to Maximum Concentration (Tmax) (IV)	0.05 h		
Time to Maximum Concentration (Tmax) (Topical)	0.21 h		

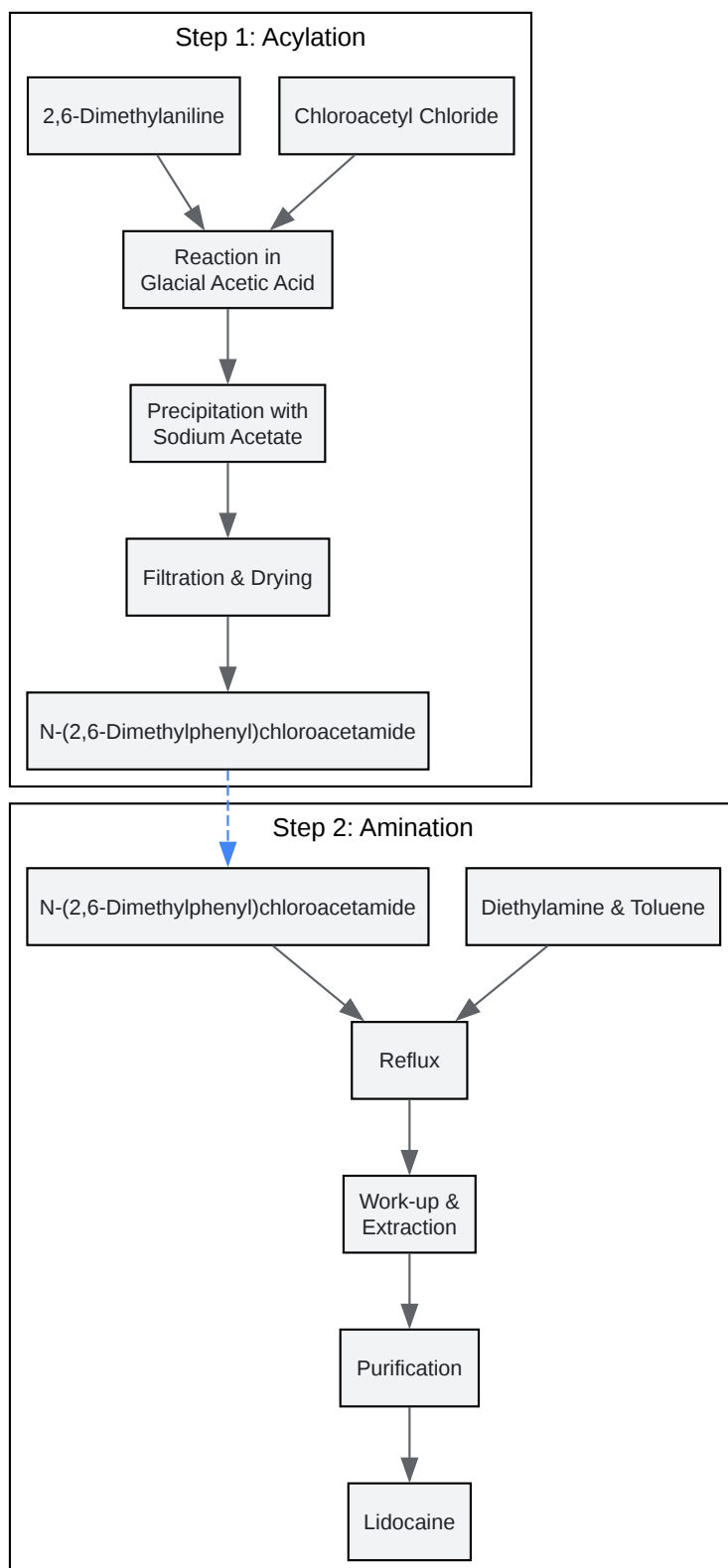
Table 3: Toxicological Data for Lidocaine

Parameter	Value	Species	Route of Administration	Source(s)
LD50	292 mg/kg	Mouse	Oral	
LD50	335 mg/kg	Rat	Subcutaneous	
LD50	63 mg/kg	Mouse	Intraperitoneal	
LD50	15 mg/kg	Mouse	Intravenous	
LD50	21 mg/kg	Rat	Intravenous	
EC50 (Growth Inhibition)	780 mg/L	Pseudokirchinella subcapitata (Green Algae)	-	
EC50 (Immobility)	104 mg/L	Daphnia magna	-	
LC50 (Mortality)	106 mg/L	Brachydanio rerio (Zebra fish)	-	
LC50 (Mortality)	81.7 mg/L	Thamnocephalus platyurus (Fairy Shrimp)	-	

Mechanism of Action: Signaling Pathway

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to these channels, lidocaine inhibits the transient influx of sodium ions that is necessary for the generation and propagation of action potentials. This blockade is use-dependent, meaning that the drug has a higher affinity for sodium channels that are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing, such as that which occurs during pain signaling. The interaction with the S4 segments in domains III and IV of the sodium channel is crucial for this effect.





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References

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